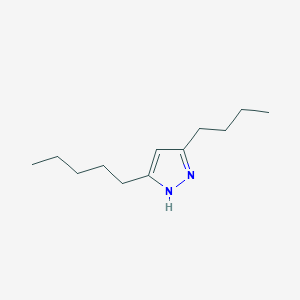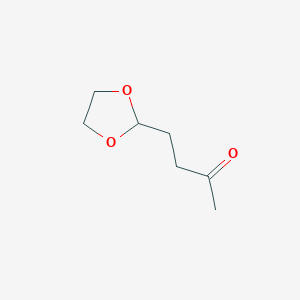![molecular formula C14H26OSi2 B14581584 Methoxy(dimethyl)[2-phenyl-1-(trimethylsilyl)ethyl]silane CAS No. 61245-05-4](/img/structure/B14581584.png)
Methoxy(dimethyl)[2-phenyl-1-(trimethylsilyl)ethyl]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methoxy(dimethyl)[2-phenyl-1-(trimethylsilyl)ethyl]silane is an organosilicon compound characterized by the presence of a methoxy group, dimethyl groups, a phenyl group, and a trimethylsilyl group attached to a silicon atom. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methoxy(dimethyl)[2-phenyl-1-(trimethylsilyl)ethyl]silane typically involves the reaction of a phenyl-substituted silane with a trimethylsilylating agent. One common method is the hydrosilylation of a vinylsilane with a trimethylsilyl-substituted silane under the influence of a platinum catalyst. The reaction conditions often include mild temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes using continuous flow reactors. These methods ensure high yields and purity of the product, which is essential for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
Methoxy(dimethyl)[2-phenyl-1-(trimethylsilyl)ethyl]silane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The methoxy and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methoxy(dimethyl)[2-phenyl-1-(trimethylsilyl)ethyl]silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the modification of biomolecules for enhanced stability and reactivity.
Industry: The compound is used in the production of silicone-based materials, which are essential in various industrial applications.
Mechanism of Action
The mechanism by which Methoxy(dimethyl)[2-phenyl-1-(trimethylsilyl)ethyl]silane exerts its effects involves the interaction of its silicon atom with various molecular targets. The trimethylsilyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in chemical reactions. The methoxy and phenyl groups contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl chloride: A commonly used silylating agent.
Phenyltrimethylsilane: Similar in structure but lacks the methoxy group.
Dimethylphenylsilane: Similar but lacks the trimethylsilyl group.
Uniqueness
Methoxy(dimethyl)[2-phenyl-1-(trimethylsilyl)ethyl]silane is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications where selective reactivity is required.
Properties
CAS No. |
61245-05-4 |
|---|---|
Molecular Formula |
C14H26OSi2 |
Molecular Weight |
266.53 g/mol |
IUPAC Name |
methoxy-dimethyl-(2-phenyl-1-trimethylsilylethyl)silane |
InChI |
InChI=1S/C14H26OSi2/c1-15-17(5,6)14(16(2,3)4)12-13-10-8-7-9-11-13/h7-11,14H,12H2,1-6H3 |
InChI Key |
BJZLUHGSBYFDFH-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C)(C)C(CC1=CC=CC=C1)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3,5-bis[(2-oxopropyl)amino]benzoate](/img/structure/B14581501.png)
![2-Cyano-2-[(cyclohexyloxy)imino]-N-(ethylcarbamoyl)acetamide](/img/structure/B14581506.png)
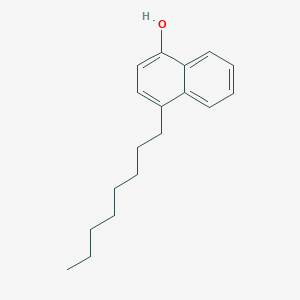
![N-(3-Nitrophenyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14581524.png)

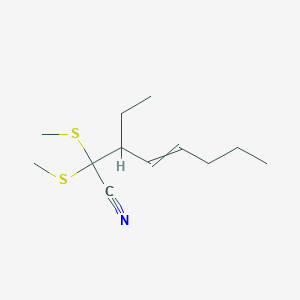

![[1,1'-Bi(cyclopentylidene)]-2-amine](/img/structure/B14581551.png)
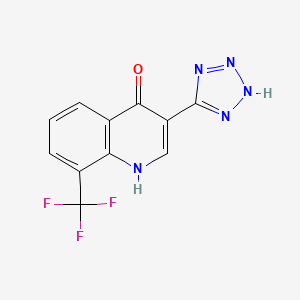
![8-Bromo-5-methylthiopyrano[3,2-b]indol-4(5H)-one](/img/structure/B14581562.png)
![(2S,3S)-2,3-Dimethyl-1-[(E)-phenyldiazenyl]aziridine](/img/structure/B14581565.png)
![3-{3-[Diethyl(methyl)silyl]propoxy}-2-[(oxiran-2-yl)methoxy]propan-1-ol](/img/structure/B14581566.png)
